5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

Drug Design Medicinal Chemistry ADME Prediction

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 1510204-43-9) is a heterocyclic pyridin-2-one building block featuring a 3-bromo substituent, a 5-amino group, and an N-(2-hydroxyethyl) side chain. With a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine atom provides a critical synthetic handle for cross-coupling and other derivatization reactions.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
Cat. No. B13193012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=C1N)CCO)Br
InChIInChI=1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2
InChIKeyCIZYNOXQZGWDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: Core Properties and Procurement Context


5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 1510204-43-9) is a heterocyclic pyridin-2-one building block featuring a 3-bromo substituent, a 5-amino group, and an N-(2-hydroxyethyl) side chain [1]. With a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine atom provides a critical synthetic handle for cross-coupling and other derivatization reactions [2]. The compound’s computed physicochemical properties, including an XLogP3 of -0.4 and a topological polar surface area (TPSA) of 66.6 Ų, position it as a moderately lipophilic analog within its class, a key differentiator from close structural neighbors [1].

Why 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one Cannot Be Simply Substituted by In-Class Analogs


Seemingly minor structural changes within the 5-amino-1-(2-hydroxyethyl)pyridin-2-one class result in profound physicochemical and synthetic utility differences that prohibit simple interchange. The presence or absence of the 3-bromo substituent fundamentally alters the compound's reactivity profile; while the target compound can participate directly in metal-catalyzed cross-coupling reactions essential for constructing complex molecular architectures, its non-halogenated analogs require a separate, often inefficient, halogenation step [2]. Furthermore, as evidenced by computed partition coefficients, the brominated derivative exhibits a logP shift that can significantly influence solubility, membrane permeability, and biological partitioning relative to its des-bromo counterparts, making it a more suitable candidate for lead optimization in drug discovery programs that require specific lipophilicity windows [1].

Quantitative Differentiation Guide for 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one vs. Analogs


Lipophilicity (XLogP3) Comparison Against the Des-Bromo Analog

The target compound demonstrates a significant increase in computed lipophilicity compared to its direct 3-des-bromo analog, 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. This differential impacts predicted membrane permeability and oral absorption potential, making the brominated compound a strategically different starting point for lead optimization campaigns [1]. The target compound exhibits an XLogP3 of -0.4, establishing it as a moderately lipophilic scaffold [2]. In contrast, the 3-des-bromo analog displays an XLogP3 of -1.3, classifying it as significantly more hydrophilic [3].

Drug Design Medicinal Chemistry ADME Prediction

Synthetic Utility: Cross-Coupling Competence vs. Chemically Inert Analogs

The 3-bromo substituent functions as a critical reactive handle for palladium-catalyzed cross-coupling reactions, enabling direct diversification of the pyridin-2-one scaffold. This C–Br bond is specifically activated for oxidative addition to Pd(0), a reactivity pathway that is entirely absent in 3-unsubstituted or 3-alkyl analogs [1]. While the target compound is poised for immediate use in Suzuki-Miyaura or Buchwald-Hartwig couplings, the 3-des-bromo analog (CAS 1021047-93-7) requires an inefficient, separate, and substrate-dependent halogenation step to achieve the same diversification potential, adding synthetic steps and impacting overall yield [2].

Synthetic Chemistry Library Synthesis Structure-Activity Relationship

Molecular Weight and TPSA Comparison Defines a Unique Physicochemical Space

The incorporation of the bromine atom significantly alters the fundamental drug-likeness parameters of the scaffold. The target compound’s Molecular Weight (MW) of 233.06 g/mol [1] and TPSA of 66.6 Ų place it in a distinct chemical space that better matches the 'lead-like' criteria for certain CNS or intracellular target classes compared to the non-brominated analog with an MW of 154.17 g/mol [3]. Despite the identical TPSA, the 50% greater MW of the brominated compound ensures a lower TPSA/MW fraction, which is often correlated with improved membrane permeation rates in passive diffusion models.

Chemoinformatics Property Filtering Drug-Likeness

High-Impact Application Scenarios for 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one Driven by Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity

In a drug discovery program targeting an intracellular enzyme with a hydrophobic active site, the target compound is the optimal starting material. Its XLogP3 of -0.4 provides a significantly better match for the lipophilic binding pocket than the 3-des-bromo analog (XLogP3 of -1.3), potentially reducing the number of synthesis iterations needed to improve potency and permeability [1]. This directly accelerates structure-activity relationship (SAR) exploration timelines.

Direct Diversification in Parallel Synthesis Libraries

For a parallel synthesis campaign aiming to generate a library of 3-aryl or 3-heteroaryl pyridinones, the target compound's aryl bromide handle enables a single-step Suzuki-Miyaura coupling with commercially available boronic acids [2]. In contrast, the 3-des-bromo analog would necessitate a prior halogenation step, which may suffer from poor regioselectivity and additional purification costs. This makes the target the only practical choice for a scalable, high-throughput library protocol.

Balancing Permeability and Solubility in CNS Drug Candidates

When developing a candidate for a CNS target, the balance between permeability and solubility is critical. The target compound's unique physicochemical profile—specifically a 51% higher molecular weight than its des-bromo counterpart while maintaining the same TPSA of 66.6 Ų—is a classic property combination for enhancing passive blood-brain barrier penetration without violating TPSA limits [3]. This provides a rational basis for selecting the brominated derivative over its lighter analog at the hit-to-lead stage.

Quote Request

Request a Quote for 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.